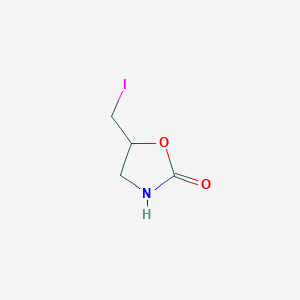
5-(Iodomethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Iodomethyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an iodomethyl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-1,3-oxazolidin-2-one typically involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(Iodomethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidinones, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
科学的研究の応用
5-(Iodomethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 5-(Iodomethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial properties, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, leading to the inhibition of bacterial growth .
類似化合物との比較
Similar Compounds
3-Aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones: These compounds share a similar structure but differ in the substituents attached to the oxazolidinone ring.
Other Oxazolidinones: Compounds like linezolid and tedizolid are well-known oxazolidinone antibiotics.
Uniqueness
5-(Iodomethyl)-1,3-oxazolidin-2-one is unique due to the presence of the iodomethyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C4H6INO2 |
|---|---|
分子量 |
227.00 g/mol |
IUPAC名 |
5-(iodomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6INO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7) |
InChIキー |
XPUGGFXNUVIKGP-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)

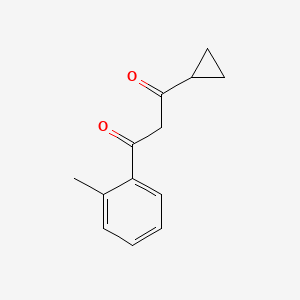
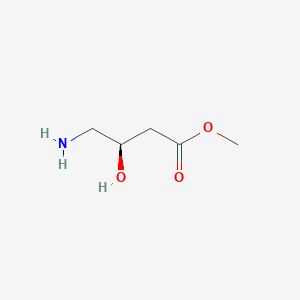
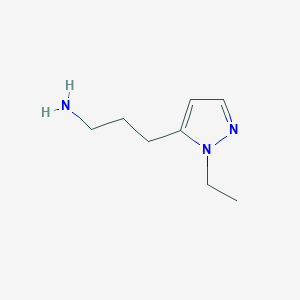
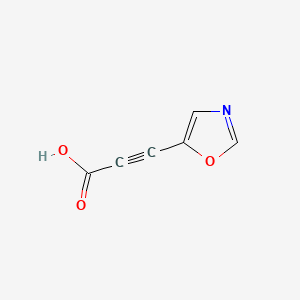
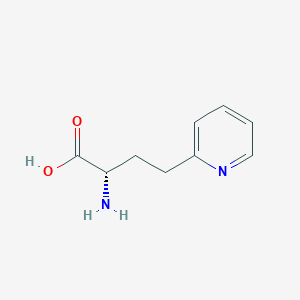
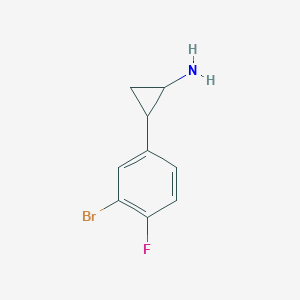
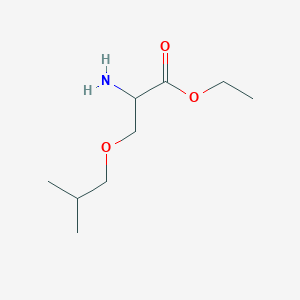


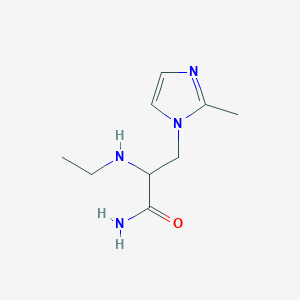
![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)
